molecular formula C30H33N3O3 B1679530 Ropitoin CAS No. 56079-81-3

Ropitoin

Cat. No.: B1679530
CAS No.: 56079-81-3
M. Wt: 483.6 g/mol
InChI Key: QAKVGHCHHKKDBQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ropitoin, also known as TR2985, is a diphenylhydantoin derivative . It primarily targets the cardiac tissues , specifically the guinea-pig atrial and ventricular muscle, and dog Purkinje fibres . These tissues play a crucial role in the contraction and relaxation of the heart, thereby regulating the heart rhythm.

Mode of Action

This compound interacts with its targets by causing a depression of the maximum upstroke velocity, which is used as a measure of cardiac function and an indirect index of the magnitude of the sodium current . This effect is dependent on the frequency of stimulation, being stronger at higher frequencies . In the presence of the drug, a shift of 9 mV of the resting membrane potential-maximum upstroke velocity relationship to more negative potentials is observed .

Biochemical Pathways

It is known that the drug induces a very slow component of recovery of the maximum upstroke velocity, explaining the frequency-dependent effects of the drug . The slow recovery of the maximum upstroke velocity induced by this compound is dependent on the membrane potential, being faster at a more hyperpolarized membrane potential .

Result of Action

This compound has several molecular and cellular effects. It increases the action potential duration of atrial muscle at 20% and 90% of repolarization . In contrast, the compound shortens the action potential duration of ventricular muscle at 20% and 90% of repolarization, and dog Purkinje fibres at 50% and 90% of repolarization . Additionally, this compound depresses guinea-pig ventricular slow action potentials, with this effect being stronger at higher stimulation frequencies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropitoin is synthesized through a series of chemical reactions involving the formation of the imidazolidinedione ring. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ropitoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ropitoin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ropitoin

This compound is unique due to its specific structural features and its frequency-dependent effects on cardiac tissues. Unlike other antiarrhythmic agents, this compound induces a very slow component of recovery of the maximum upstroke velocity, which is influenced by membrane potential and pH .

Properties

IUPAC Name

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVGHCHHKKDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866532
Record name 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-81-3
Record name Ropitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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